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Compound of Interest

Compound Name: 17:0-20:3 PE-d5

Cat. No.: B12405335 Get Quote

In-Depth Technical Guide: 17:0-20:3 PE-d5
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides comprehensive information on the deuterated phospholipid 17:0-
20:3 PE-d5, a critical tool in modern lipidomics research. This document outlines its molecular

characteristics, its primary application as an internal standard in mass spectrometry-based lipid

analysis, and a representative experimental workflow for its use.

Core Molecular Data
17:0-20:3 PE-d5, chemically known as 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-

phosphoethanolamine, is a synthetic, deuterated version of a naturally occurring

phosphatidylethanolamine. The incorporation of five deuterium atoms (d5) on the glycerol

backbone provides a distinct mass shift, enabling its use as an internal standard for the

accurate quantification of endogenous lipids in complex biological samples.
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Property Value

Full Chemical Name
1-heptadecanoyl-2-eicosatrienoyl-sn-

glycero(d5)-3-phosphoethanolamine

Molecular Formula C42H73D5NO8P

Molecular Weight Approximately 761.08 g/mol [1][2][3]

Synonyms 17:0-20:3 PE-d5

Application in Quantitative Lipidomics
The primary application of 17:0-20:3 PE-d5 is as an internal standard in liquid chromatography-

mass spectrometry (LC-MS) based lipidomics workflows.[4] Internal standards are essential for

correcting variations that can occur during sample preparation, extraction, and analysis,

thereby ensuring the accuracy and reproducibility of lipid quantification. 17:0-20:3 PE-d5 is

often included in comprehensive internal standard mixtures, such as the UltimateSPLASH™

ONE mix, which covers a wide range of lipid classes.[4][5][6]

The use of a deuterated standard like 17:0-20:3 PE-d5 is advantageous because it shares very

similar chemical and physical properties with its non-deuterated counterparts, ensuring

comparable extraction efficiency and ionization response in the mass spectrometer. Its distinct

mass allows it to be differentiated from endogenous lipids.

Experimental Protocol: Quantitative Lipidomics
Workflow
The following is a representative workflow for the quantification of phosphatidylethanolamines

in a biological matrix (e.g., plasma) using 17:0-20:3 PE-d5 as an internal standard. This

protocol is a composite of established lipid extraction and analysis methods.

Sample Preparation and Lipid Extraction (Modified Folch
or MTBE Method)
a. Reagents and Materials:
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Biological sample (e.g., plasma, cell pellet, tissue homogenate)

17:0-20:3 PE-d5 internal standard solution (of known concentration)

Chloroform

Methanol

Methyl-tert-butyl ether (MTBE)

LC-MS grade water

Centrifuge tubes

Nitrogen or argon gas for drying

b. Procedure:

To a known volume or weight of the biological sample, add a precise amount of the 17:0-
20:3 PE-d5 internal standard solution.

For a plasma sample, a common extraction method involves the addition of methanol,

followed by MTBE.

Vortex the mixture vigorously to ensure thorough mixing and to precipitate proteins.

Induce phase separation by adding water.

Centrifuge the sample to separate the aqueous and organic layers.

Carefully collect the lower organic layer, which contains the lipids.

Dry the lipid extract under a gentle stream of nitrogen or argon gas.

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g.,

methanol/chloroform 1:1).
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis
a. Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

b. Chromatographic Separation:

Column: A C18 reversed-phase column is commonly used for separating different lipid

species.

Mobile Phases: A typical mobile phase system consists of:

Mobile Phase A: Acetonitrile/water with additives like ammonium formate or formic acid.

Mobile Phase B: Isopropanol/acetonitrile with the same additives.

Gradient: A gradient elution is employed, starting with a lower concentration of mobile phase

B and gradually increasing to elute lipids based on their hydrophobicity.

c. Mass Spectrometry Detection:

Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and

negative ion modes to detect a broader range of lipids.

Data Acquisition: The mass spectrometer is set to monitor for the specific mass-to-charge

ratio (m/z) of the endogenous phosphatidylethanolamines of interest and the deuterated

internal standard (17:0-20:3 PE-d5).

Data Analysis and Quantification
Integrate the peak areas for the endogenous lipid species and the 17:0-20:3 PE-d5 internal

standard from the chromatograms.
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Calculate the response ratio by dividing the peak area of the endogenous lipid by the peak

area of the internal standard.

Determine the concentration of the endogenous lipid by comparing its response ratio to a

calibration curve generated from standards of known concentrations.

Visualization of the Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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